molecular formula C13H15N3O5 B1328624 2-(4-Carbamoylpiperidin-1-yl)-5-nitrobenzoic acid CAS No. 942474-59-1

2-(4-Carbamoylpiperidin-1-yl)-5-nitrobenzoic acid

Cat. No. B1328624
M. Wt: 293.27 g/mol
InChI Key: WNIUPGDWCZXMDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Carbamoylpiperidin-1-yl)-5-nitrobenzoic acid is a compound that is not directly described in the provided papers. However, the papers do discuss related compounds that share some structural features, such as the presence of a nitrobenzoic acid moiety and carbamoyl groups. These compounds are of interest due to their potential applications in the synthesis of various heterocyclic scaffolds and their supramolecular structures .

Synthesis Analysis

The synthesis of related compounds involves several steps, including alkaline hydrolysis and aqueous reactions with metal carbonates. For instance, 2-carbamoyl-4-nitrobenzoic acid was prepared by alkaline hydrolysis of 4-nitrophthalimide, followed by a reaction with MgCO3 to form a complex with a hexaaquamagnesium(II) cation and a free uncoordinated 2-carbamoyl-4-nitrobenzoate anion . This process highlights the reactivity of the nitrobenzoic acid moiety and its ability to form coordination compounds.

Molecular Structure Analysis

The molecular structures of related compounds have been determined using crystallography. For example, the crystal structure of 2-amino-4-nitrobenzoic acid and its cocrystals with other molecules have been described, showcasing the importance of hydrogen bonding in the formation of supramolecular structures . These structures provide insight into the potential geometries and intermolecular interactions that 2-(4-Carbamoylpiperidin-1-yl)-5-nitrobenzoic acid might exhibit.

Chemical Reactions Analysis

The related compounds are shown to participate in various chemical reactions, such as the formation of cocrystals and the ability to act as building blocks for solid-phase synthesis. For instance, 4-chloro-2-fluoro-5-nitrobenzoic acid has been used as a multireactive building block for the synthesis of various nitrogenous heterocycles . This suggests that 2-(4-Carbamoylpiperidin-1-yl)-5-nitrobenzoic acid could also be a versatile precursor for the synthesis of heterocyclic compounds.

Physical and Chemical Properties Analysis

While the physical and chemical properties of 2-(4-Carbamoylpiperidin-1-yl)-5-nitrobenzoic acid are not directly reported, the properties of structurally similar compounds have been studied. For example, spectroscopic studies and DFT calculations have been performed on 2-[(5-nitro-1,3-thiazol-2-yl)carbamoyl]phenyl acetate to determine its vibrational frequencies and molecular structure . Such studies are crucial for understanding the behavior of these compounds under different conditions and can provide a basis for predicting the properties of 2-(4-Carbamoylpiperidin-1-yl)-5-nitrobenzoic acid.

Scientific Research Applications

Synthesis and Pharmacological Evaluation

2-(4-Carbamoylpiperidin-1-yl)-5-nitrobenzoic acid has been utilized in the synthesis of various pharmacologically active compounds. For instance, Fakhr et al. (2009) reported its application in the development of anti-inflammatory and analgesic agents through the Curtius rearrangement process. This demonstrates its potential in the synthesis of bioactive molecules with therapeutic applications (Fakhr et al., 2009).

Molecular and Crystal Structure Analysis

In crystallography, 2-(4-Carbamoylpiperidin-1-yl)-5-nitrobenzoic acid has been explored for its structural properties. Smith and Wermuth (2010) studied the hydrogen bonding in proton-transfer compounds containing this molecule, revealing intricate structural interactions that are crucial for understanding its behavior in different states and forms (Smith & Wermuth, 2010).

Co-Crystal Formation

The molecule has been involved in studies of co-crystal formation. For example, Jin et al. (2011) examined the formation of crystalline adducts with various acidic compounds, highlighting its role in the development of complex crystal structures (Jin et al., 2011).

In Vitro Screening for Anti-Leishmanial Activity

A notable application in medicinal chemistry is the use of derivatives of 2-(4-Carbamoylpiperidin-1-yl)-5-nitrobenzoic acid for anti-leishmanial activity. Dias et al. (2015) synthesized and characterized new nitroaromatic compounds for in vitro screening, demonstrating the potential of derivatives of this molecule in developing treatments for diseases like leishmaniasis (Dias et al., 2015).

Safety And Hazards

The safety data sheet for “2-(4-Carbamoylpiperidin-1-yl)acetic acid hydrochloride” suggests avoiding contact with skin and eyes . It should not be released into the environment .

properties

IUPAC Name

2-(4-carbamoylpiperidin-1-yl)-5-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O5/c14-12(17)8-3-5-15(6-4-8)11-2-1-9(16(20)21)7-10(11)13(18)19/h1-2,7-8H,3-6H2,(H2,14,17)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNIUPGDWCZXMDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N)C2=C(C=C(C=C2)[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Carbamoylpiperidin-1-yl)-5-nitrobenzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.